molecular formula C16H17NO B2381719 N-(2-propylphenyl)benzamide CAS No. 93007-81-9

N-(2-propylphenyl)benzamide

Cat. No. B2381719
CAS RN: 93007-81-9
M. Wt: 239.318
InChI Key: CWPZEDLOMYXLEY-UHFFFAOYSA-N
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Description

“N-(2-propylphenyl)benzamide” is a chemical compound with the molecular formula C16H17NO . It has an average mass of 239.312 Da and a monoisotopic mass of 239.131012 Da .


Synthesis Analysis

The synthesis of this compound can be achieved through a series of chemical reactions. In one method, benzoyl chloride (10.0 g, 71.1 mmol) was dissolved in dichloromethane (200 mL), and the solution was treated with cumylamine (11.3 mL, 78.3 mmol), triethylamine (14.9 mL, 107 mmol), and DMAP (870 mg, 7.11 mmol). The mixture was then purified by slurry using diisopropylether to obtain N-(1-methyl-1-phenylethyl)benzamide (16.6 g, yield 98%).


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCCc1ccccc1NC(=O)c2ccccc2 . This notation provides a way to describe the structure of a chemical compound in a linear format .


Chemical Reactions Analysis

Benzamides, including this compound, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H17NO), average mass (239.312 Da), and monoisotopic mass (239.131012 Da) .

properties

IUPAC Name

N-(2-propylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-8-13-9-6-7-12-15(13)17-16(18)14-10-4-3-5-11-14/h3-7,9-12H,2,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPZEDLOMYXLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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